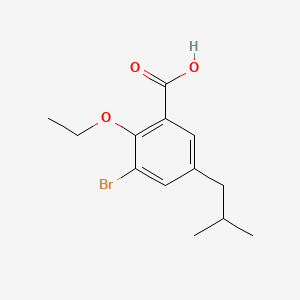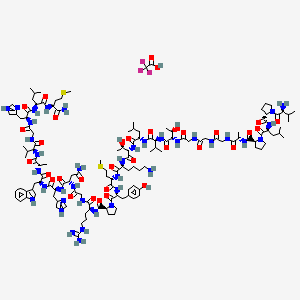![molecular formula C11H6O B14755260 2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene CAS No. 277-96-3](/img/structure/B14755260.png)
2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene: is a complex polycyclic aromatic hydrocarbon. This compound is characterized by its unique tricyclic structure, which includes a cyclopropane ring fused to a naphthalene moiety and an oxirane ring. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthol with aromatic aldehydes in the presence of a methanolic ammonia solution. The resulting product is then subjected to further reactions, including treatment with hydrochloric acid and ammonia, followed by extraction and recrystallization .
Industrial Production Methods
The use of low-valent titanium reagents and other catalysts can facilitate the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common due to the compound’s aromatic nature
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction may produce hydroxy derivatives .
Aplicaciones Científicas De Investigación
2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene has several scientific research applications:
Chemistry: The compound is used in the study of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the compound’s pharmacological effects is ongoing, with some studies focusing on its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism by which 2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to engage in π-π interactions with aromatic systems, influencing biological pathways and chemical reactions. Specific pathways and targets are still under investigation, but its ability to undergo ring-opening reactions and form reactive intermediates is a key aspect of its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Cyclopenta[a]naphthalene
- 1H-Cyclopenta[b]naphthalene
- 3H-Cyclopenta[a]naphthalene
These compounds share structural similarities with 2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene, particularly the presence of fused ring systems .
Uniqueness
What sets this compound apart is its combination of a cyclopropane ring with an oxirane ring, which imparts unique chemical properties and reactivity. This structural uniqueness makes it a valuable compound for studying the effects of ring strain and aromaticity in polycyclic systems .
Propiedades
Número CAS |
277-96-3 |
|---|---|
Fórmula molecular |
C11H6O |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
3-oxatetracyclo[6.4.0.02,4.05,7]dodeca-1(12),2(4),5(7),8,10-pentaene |
InChI |
InChI=1S/C11H6O/c1-2-4-7-6(3-1)8-5-9(8)11-10(7)12-11/h1-4H,5H2 |
Clave InChI |
FXEAVKFTEXPDRN-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C1C3=C(O3)C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)


![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)

![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)


![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)




